molecular formula C19H32O3 B8483080 Methyl 17-oxocycloheptadec-8-ene-1-carboxylate CAS No. 365439-63-0

Methyl 17-oxocycloheptadec-8-ene-1-carboxylate

Cat. No. B8483080
M. Wt: 308.5 g/mol
InChI Key: GMXZUKVKSUZYTQ-UHFFFAOYSA-N
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Patent
US06861551B2

Procedure details

Under an argon stream, CH2Cl2 solvent (0.5 ml) was placed in a two-necked flask beforehand, and thereto was added dropwise, at 0 to 5° C., a mixed solution of dimethyl cis-9-octadecenedioate (170 mg, 0.50 mmol) and Bu3N (278 mg, 1.50 mmol) in CH2Cl2 (4.5 ml) over a period of about 1 hour by means of a microfeeder. ZrCl4 (338 mg, 1.45 mmol) was added portionwise every 10 minutes from 5 minutes after the start of dropwise addition of the above mixed solution, 6 times in total. After the completion of the dropwise addition of the mixed solution of the ester and the amine, the whole was further mixed at the same temperature for 15 minutes. Water was added to the reaction mixture and the resulting mixture was stirred and then extracted with ether. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1) to obtain the aimed product (28 mg, 18%) and a by-product (34-membered ring; 18 mg, 12%).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
338 mg
Type
catalyst
Reaction Step Six
Yield
18%

Identifiers

REACTION_CXSMILES
[C:1]([O:23]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19].N(CCCC)(CCCC)CCCC.O>C(Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[CH3:21][O:20][C:18]([CH:17]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:23])=[O:19] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC(=O)OC)(=O)OC
Name
Quantity
278 mg
Type
reactant
Smiles
N(CCCC)(CCCC)CCCC
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
338 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
beforehand, and thereto was added dropwise, at 0 to 5° C.
ADDITION
Type
ADDITION
Details
after the start of dropwise addition of the above mixed solution, 6 times in total
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(CCCCCCCC=CCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.